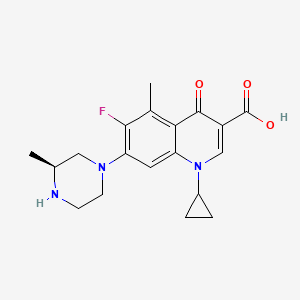
Grepafloxacin, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grepafloxacin, (S)- is an oral broad-spectrum fluoroquinolone antibacterial agent used to treat bacterial infections.
Applications De Recherche Scientifique
Clinical Applications and Efficacy
Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB):
A randomized, double-blind study compared grepafloxacin at 400 mg or 600 mg once daily with ciprofloxacin at 500 mg twice daily in patients with ABECB . Clinical success rates (cure or improvement) at the end of treatment were 93% for grepafloxacin 400 mg, 88% for grepafloxacin 600 mg, and 91% for ciprofloxacin . Follow-up clinical success rates were 87%, 81%, and 80% for the respective groups . The study concluded that grepafloxacin was as effective as ciprofloxacin in treating ABECB .
Community-Acquired Pneumonia (CAP):
A multicenter study compared a 10-day regimen of grepafloxacin (600 mg once daily) with clarithromycin (500 mg twice daily) in adult patients with CAP . Clinical success rates at follow-up were 90% in the grepafloxacin group and 89% in the clarithromycin group, demonstrating the equivalence of the two treatments . Bacteriologic success was achieved in 92% of patients with typical pathogens in each treatment group . For patients with atypical pathogens, clinical success was achieved in 100% of patients in the grepafloxacin group and 88% in the clarithromycin group . The study concluded that grepafloxacin was equivalent to clarithromycin in treating CAP .
Spectrum of Activity:
Grepafloxacin has demonstrated activity against gram-positive bacilli, including methicillin-susceptible Staphylococcus aureus and Streptococcus pneumoniae . It also shows activity against gram-negative bacilli, such as Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae, although its effect may be similar to or slightly inferior to other quinolone drugs against some gram-negative bacteria .
Safety and Tolerability
Clinical Trials:
Safety data from clinical investigations involving over 3000 patients with community-acquired pneumonia or acute bacterial exacerbations of chronic bronchitis indicated that the most common adverse events associated with grepafloxacin (400 or 600 mg) were gastrointestinal, such as nausea, vomiting, and diarrhea . The frequency of these adverse events was similar to that seen with ciprofloxacin . Some patients reported a mild, unpleasant metallic taste with grepafloxacin, but this rarely led to withdrawal from therapy .
Post-Marketing Data:
Post-marketing data from a case-report study of over 9000 patients in Germany showed that only 2.3% of patients reported adverse events during routine clinical use of grepafloxacin . The most frequently reported events were nausea (0.8%) and gastrointestinal symptoms (0.4%) . Dizziness was reported by 0.3% of patients, and photosensitization was reported by only 0.04% of patients . These data supported the conclusion that grepafloxacin is a well-tolerated fluoroquinolone for treating community-acquired respiratory tract infections .
Basic Research
Propriétés
Numéro CAS |
146761-69-5 |
|---|---|
Formule moléculaire |
C19H22FN3O3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1 |
Clé InChI |
AIJTTZAVMXIJGM-JTQLQIEISA-N |
SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
SMILES isomérique |
C[C@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
SMILES canonique |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Grepafloxacin, (S)-; Grepafloxacin, (-)-; L-Grepafloxacin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















